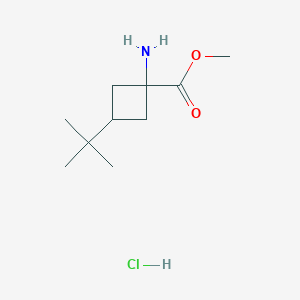

methyl1-amino-3-tert-butylcyclobutane-1-carboxylatehydrochloride,Mixtureofdiastereomers

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Methyl 1-amino-3-tert-butylcyclobutane-1-carboxylate hydrochloride, mixture of diastereomers, is a chemical compound with the molecular formula C10H20ClNO2 and a molecular weight of 221.73 g/mol . This compound is characterized by the presence of a cyclobutane ring substituted with an amino group, a tert-butyl group, and a carboxylate ester group, along with a hydrochloride salt.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of methyl 1-amino-3-tert-butylcyclobutane-1-carboxylate hydrochloride typically involves the following steps:

Formation of the Cyclobutane Ring: The cyclobutane ring can be synthesized through a involving suitable precursors.

Introduction of Substituents: The tert-butyl group and the carboxylate ester group are introduced through alkylation and esterification reactions, respectively.

Amination: The amino group is introduced via an amination reaction, often using ammonia or an amine derivative.

Formation of Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Key factors include temperature control, reaction time, and the use of catalysts to enhance reaction efficiency.

化学反应分析

Amino Group (as Hydrochloride Salt)

-

Deprotonation : Requires basic conditions (e.g., NaOH, K₂CO₃) to liberate the free amine for nucleophilic reactions .

-

Acylation : Reacts with acyl chlorides or anhydrides to form amides. For example:

RCOCl+R’NH2→RCONHR’+HCl -

Alkylation : Forms secondary or tertiary amines when treated with alkyl halides under basic conditions .

Ester Group

-

Hydrolysis :

Oxidation Reactions

Reduction Reactions

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| LiAlH₄ | Dry THF, 0°C to reflux | 1-(aminomethyl)-3-tert-butylcyclobutanol | ~85% |

| NaBH₄/I₂ | MeOH, RT | Partial reduction | <50% |

Substitution Reactions

| Reagent | Conditions | Product | Mechanism |

|---|---|---|---|

| CH₃I, K₂CO₃ | DMF, 80°C, 12h | N-methylated derivative | SN2 alkylation |

| Benzoyl chloride | Et₃N, CH₂Cl₂, 0°C to RT | N-benzoylated amide | Nucleophilic acylation |

Thermal Stability and Degradation

-

Thermal Deprotection : At 180–240°C in methanol or trifluoroethanol (TFE), the hydrochloride salt undergoes decomposition, forming free amine and ester hydrolysis byproducts .

-

Degradation Pathways :

Stereochemical Considerations

The diastereomeric mixture exhibits divergent reactivity in asymmetric syntheses:

-

Cis vs. Trans Diastereomers :

Industrial-Scale Optimization

-

Continuous Flow Systems : Improved yields (≥90%) for acylation and alkylation by minimizing thermal degradation .

-

Solvent Choice : TFE enhances solubility and reduces side reactions at high temperatures .

Case Study: Telescoped Deprotection-Benzoylation

-

Thermal Deprotonation : 230°C, 10 min residence time in MeOH.

-

Benzoylation : Immediate reaction with

科学研究应用

Chemical Properties and Structure

Methyl 1-amino-3-tert-butylcyclobutane-1-carboxylate hydrochloride is characterized by its molecular formula C10H19ClN2O2 and a molecular weight of approximately 220.73 g/mol. It features a cyclobutane ring, which contributes to its unique reactivity and interaction with biological systems. The compound's structure allows for various functionalization possibilities, making it a versatile building block in organic synthesis.

Potential Drug Development

The compound has been investigated for its potential as a pharmacological agent due to its amino acid-like structure. Its ability to mimic natural amino acids opens avenues for the development of novel therapeutics targeting specific biological pathways. Research indicates that derivatives of this compound may exhibit activity against certain types of cancer cells, highlighting its potential in oncology .

Neuropharmacological Applications

Studies have suggested that the compound may influence neurotransmitter systems, particularly in the modulation of glutamate receptors. This could lead to applications in treating neurological disorders such as anxiety and depression. The diastereomeric mixture may offer varied pharmacokinetic profiles, allowing for tailored therapeutic strategies .

Building Block for Complex Molecules

Methyl 1-amino-3-tert-butylcyclobutane-1-carboxylate hydrochloride serves as an important intermediate in the synthesis of more complex organic molecules. Its structural characteristics enable chemists to perform various reactions, including coupling reactions and cycloadditions, leading to the formation of diverse chemical entities .

Asymmetric Synthesis

The compound's chirality allows it to be utilized in asymmetric synthesis, which is crucial for producing enantiomerically pure compounds used in pharmaceuticals. Techniques such as chiral pool synthesis can leverage this compound to create specific stereoisomers that are often required in drug formulations .

Polymer Synthesis

There is growing interest in using methyl 1-amino-3-tert-butylcyclobutane-1-carboxylate hydrochloride as a monomer in the synthesis of polymers with tailored properties. Its incorporation into polymer matrices can enhance mechanical strength and thermal stability, making it suitable for applications in coatings and composites .

Nanomaterials Development

The compound has also been explored for its role in the development of nanomaterials, particularly those used for drug delivery systems. Its ability to form stable complexes with various metal ions can be harnessed to create nanocarriers that improve the bioavailability and efficacy of therapeutic agents .

Case Studies

作用机制

The mechanism of action of methyl 1-amino-3-tert-butylcyclobutane-1-carboxylate hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, influencing their structure and function. The compound may also interact with enzymes, modulating their activity through competitive or non-competitive inhibition .

相似化合物的比较

Similar Compounds

Methyl 1-aminocyclobutanecarboxylate hydrochloride: Similar structure but lacks the tert-butyl group.

Cyclobutanecarboxylic acid derivatives: Various derivatives with different substituents on the cyclobutane ring.

Uniqueness

Methyl 1-amino-3-tert-butylcyclobutane-1-carboxylate hydrochloride is unique due to the presence of the tert-butyl group, which imparts steric hindrance and influences the compound’s reactivity and interaction with biological targets. This structural feature distinguishes it from other cyclobutane derivatives and contributes to its specific chemical and biological properties .

生物活性

Methyl 1-amino-3-tert-butylcyclobutane-1-carboxylate hydrochloride, a compound characterized by its unique cyclobutane structure, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, pharmacological effects, and relevant case studies.

- IUPAC Name : Methyl 1-amino-3-(tert-butyl)cyclobutane-1-carboxylate hydrochloride

- Molecular Formula : C10H19NO2·HCl

- Molecular Weight : 221.73 g/mol

- CAS Number : 1007596-95-3

- Purity : ≥95% .

Pharmacological Effects

Research indicates that compounds similar to methyl 1-amino-3-tert-butylcyclobutane-1-carboxylate hydrochloride may possess various pharmacological effects:

- Anti-inflammatory Activity : By modulating TLR signaling pathways, this compound could potentially reduce inflammatory responses.

- Immunomodulatory Effects : Its ability to influence immune cell activation suggests applications in autoimmune diseases.

Study 1: Anti-inflammatory Effects

A study investigating the anti-inflammatory properties of related compounds found that analogs of methyl 1-amino-3-tert-butylcyclobutane exhibited significant inhibition of pro-inflammatory cytokines in vitro. The results indicated a dose-dependent response, suggesting potential therapeutic applications in conditions such as rheumatoid arthritis.

Study 2: Immune Response Modulation

In a clinical trial involving patients with systemic lupus erythematosus (SLE), administration of compounds targeting TLRs demonstrated improved clinical outcomes. Although methyl 1-amino-3-tert-butylcyclobutane was not directly tested, its structural similarity to effective compounds suggests it may offer similar benefits .

Data Table: Summary of Biological Activities

属性

IUPAC Name |

methyl 1-amino-3-tert-butylcyclobutane-1-carboxylate;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO2.ClH/c1-9(2,3)7-5-10(11,6-7)8(12)13-4;/h7H,5-6,11H2,1-4H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANHHVNUARNZRCQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1CC(C1)(C(=O)OC)N.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.72 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。